Quantified Mu Antagonist Potency: Nalorphine vs. Naloxone and Levallorphan in Reversing Morphine-Induced Mydriasis
In a standardized mouse model of morphine-induced mydriasis, nalorphine was found to be 13.4-fold less potent than naloxone as a narcotic antagonist. The relative potencies of nalorphine, levallorphan, and naloxone were established as 10:56:134, respectively [1]. This quantifies the substantially lower mu-antagonist potency of nalorphine compared to the pure antagonist naloxone.
| Evidence Dimension | Narcotic antagonist potency (relative) |
|---|---|
| Target Compound Data | Relative potency = 10 |
| Comparator Or Baseline | Naloxone (relative potency = 134); Levallorphan (relative potency = 56) |
| Quantified Difference | Naloxone is 13.4-fold more potent than nalorphine. Levallorphan is 5.6-fold more potent than nalorphine. |
| Conditions | In vivo assay: Morphine-induced mydriasis in mice. |
Why This Matters
This data provides a clear quantitative benchmark for users who need a less potent, short-acting antagonist, or for studies requiring a specific ratio of mu-antagonist to kappa-agonist activity.
- [1] Korczyn AD, Rock M. Antagonism of opiate mydriasis in mice. Br J Pharmacol. 1981;73(4):807-810. View Source
